molecular formula C24H24N2O5 B15045478 ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate

Cat. No.: B15045478
M. Wt: 420.5 g/mol
InChI Key: LVTULNPDCBWXEU-UHFFFAOYSA-N
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Description

ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate with appropriate reagents to introduce the indole moiety . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The exact mechanism of action of ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is unique due to its specific structural features, which include an indole moiety and an ethoxy group.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C24H24N2O5/c1-3-30-15-11-12-20-19(14-15)16(21(25-20)24(29)31-4-2)10-7-13-26-22(27)17-8-5-6-9-18(17)23(26)28/h5-6,8-9,11-12,14,25H,3-4,7,10,13H2,1-2H3

InChI Key

LVTULNPDCBWXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)OCC

Origin of Product

United States

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